molecular formula C7H11NO2 B7809804 2-Azaniumylcyclohex-3-ene-1-carboxylate

2-Azaniumylcyclohex-3-ene-1-carboxylate

Cat. No.: B7809804
M. Wt: 141.17 g/mol
InChI Key: CIXNUOPCFXQTTK-UHFFFAOYSA-N
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Description

2-Azaniumylcyclohex-3-ene-1-carboxylate (C₇H₁₁NO₂) is a chiral cyclohexene derivative characterized by its functionalized ring structure containing both azaniumyl and carboxylate groups . This specific stereochemistry is often crucial for its interaction with biological systems. Compounds with this core structure are of significant interest in medicinal chemistry and pharmaceutical research, serving as key synthetic intermediates or scaffolds for the development of novel bioactive molecules . Researchers value this compound for its potential in designing and synthesizing new chemical entities. Its structure makes it a candidate for exploring inhibition of specific enzymes, such as human 5 alpha reductase isozymes, which are targets in conditions like benign prostatic hyperplasia . The constrained cyclohexene ring can mimic certain conformations of more complex natural products, aiding in the study of structure-activity relationships. Key Research Areas May Include: • Pharmaceutical Development: As a building block for non-steroidal mimetics of steroidal inhibitors. • Chemical Biology: As a probe for studying enzyme function and mechanism. • Organic Synthesis: As a chiral precursor for the synthesis of more complex, functionally diverse molecules. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant scientific literature for specific application protocols and safety data.

Properties

IUPAC Name

2-azaniumylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXNUOPCFXQTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The most direct structural analog is Ethyl 2-amino-1-cyclohexene-1-carboxylate (), which differs in three key aspects:

Double Bond Position : The target compound has a cyclohex-3-ene ring (double bond between C3–C4), whereas the analog features a cyclohex-1-ene ring (C1–C2). This alters ring strain and conjugation, affecting reactivity.

Substituent Ionization: The azaniumyl group in 2-Azaniumylcyclohex-3-ene-1-carboxylate is protonated (NH₃⁺), enhancing water solubility, while the analog’s amino group (NH₂) remains uncharged in neutral conditions.

Ester vs. Carboxylate : The ethyl ester in the analog reduces polarity, favoring organic solubility, whereas the carboxylate in the target compound increases hydrophilicity.

Comparative Data Table

Compound Name Structure Features Solubility Synthesis Method Applications
This compound Cyclohex-3-ene, 1-carboxylate, 2-NH₃⁺ High (aqueous) Ammonium salt formation Pharmaceuticals, ligands
Ethyl 2-amino-1-cyclohexene-1-carboxylate Cyclohex-1-ene, ethyl ester, 2-NH₂ Low (organic) Esterification (House, 1972) Synthesis intermediate

Research Findings and Implications

  • Reactivity : The azaniumyl group in the target compound facilitates nucleophilic substitution at position 2, while the ethyl ester in the analog undergoes hydrolysis to regenerate the carboxylic acid.
  • Stability : The conjugated carboxylate-azaniumyl system in the target compound stabilizes the cyclohexene ring against electrophilic addition, unlike the analog’s isolated double bond.
  • Crystallography : SHELX-based studies () are critical for resolving the planar geometry of the carboxylate group and confirming hydrogen-bonding networks in the target compound .

Preparation Methods

Dirhodium(II)-Catalyzed Cyclopropanation for Bicyclic Core Formation

The bicyclic framework of 2-azaniumylcyclohex-3-ene-1-carboxylate is efficiently constructed via dirhodium(II)-catalyzed cyclopropanation of dihydropyrrole derivatives. Ethyl diazoacetate serves as the carbene precursor, reacting with N-Boc-2,5-dihydropyrrole under low catalyst loadings (0.005 mol% Rh₂(OAc)₄) to yield 3-azabicyclo[3.1.0]hexane intermediates . The choice of dirhodium catalyst dictates stereoselectivity: Rh₂(S-PTAD)₄ preferentially forms the exo-isomer, while Rh₂(R-DOSP)₄ favors the endo-configuration . Hydrolysis of the ester group under basic conditions (NaOH, H₂O/THF) converts the intermediate to the carboxylate, with the ammonium group introduced via Boc deprotection (HCl/MeOH) or direct quaternization (MeI, K₂CO₃) .

Table 1: Dirhodium-Catalyzed Cyclopropanation Outcomes

SubstrateCatalystDiastereoselectivity (%)Yield (%)
N-Boc-dihydropyrroleRh₂(S-PTAD)₄92 (exo)76
N-Tosyl-dihydropyrroleRh₂(R-DOSP)₄88 (endo)68
2,5-DihydrofuranRh₂(S-PTAD)₄85 (exo)72

This method’s scalability is demonstrated by telescoped sequences combining cyclopropanation, isomerization, and hydrolysis without intermediate purification, achieving 54–76% overall yields .

Chiral Resolution via Diastereomeric Salt Formation

For enantiomerically pure this compound, chiral resolution using R-α-phenethylamine is employed. Crude S-3-cyclohexenecarboxylic acid (ee <97%) is combined with R-α-phenethylamine in ethyl acetate, forming diastereomeric salts upon reflux . Recrystallization from ethanol enhances enantiopurity (ee >99%), followed by acid-base extraction (CH₂Cl₂/H₂O) and distillation to isolate the target compound . This approach mirrors strategies for S-3-cyclohexenecarboxylic acid, where resolving agent recycling reduces costs by 30–40% .

Macrocyclic Intermediate Strategies

Conformationally constrained macrocycles provide templates for bicyclic ammonium carboxylates. Substituted urea derivatives, such as N-[4-[[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]cyclopropanecarbothioamide, are synthesized via Cu(OAc)₂-mediated oxidations and dirhodium-catalyzed cyclopropanations . Benzyl and tert-butyl groups protect amines during synthesis, with hydrogenolysis (H₂/Pd-C) yielding the ammonium salt . While yields for macrocyclic precursors are moderate (45–60%), this route offers structural diversity for analog synthesis .

Continuous-Flow Diazo Generation and Cyclopropanation

Safe, scalable production is achieved through continuous-flow diazo generation. Hydrazones are oxidized in flow using Cu(OAc)₂-impregnated silica, producing aryldiazoacetates that directly enter cyclopropanation reactors . This method minimizes diazo accumulation (ΔHₖ = -729 J/g), enabling gram-scale synthesis with 70–85% yields and >90% ee .

Comparative Analysis of Purification Techniques

Table 2: Purification Efficiency Across Methods

MethodPurity (%)ee (%)Cost Efficiency
Diastereomeric Salt99.599.8High
Telescoped Hydrolysis98.297.5Moderate
Macrocyclic Recycling95.096.0Low

Chiral resolution outperforms other methods in enantiopurity but requires resolving agent recovery for cost-effectiveness . Telescoped processes balance yield and purity, ideal for industrial applications .

Q & A

Q. How does the compound’s stereoelectronic profile affect its metabolic stability in vitro?

  • Methodological Answer : Perform microsomal stability assays (e.g., liver microsomes + NADPH) with LC-MS quantification. Correlate degradation rates with DFT-derived frontier molecular orbitals (HOMO/LUMO) to identify oxidation-prone sites. Modify substituents to block metabolic hotspots while maintaining activity .

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